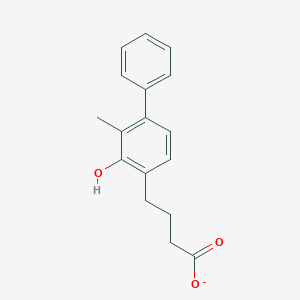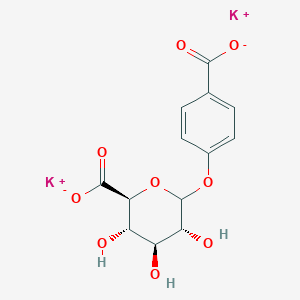
p-Salicylic acid 4-glucuronide potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of glucuronides like p-Salicylic acid 4-glucuronide involves the condensation of hydroxyl-bearing compounds with D-glucuronic acid. Acyl glucuronides, including those of salicylic acid, are formed through esterification with carboxylic acids, which are easily split by mild alkali to liberate free glucuronic acid. A characteristic reaction of acyl glucuronides is their ability to transfer the acyl group to hydroxylamine, forming hydroxamic acids (Schachter, 1957).
Molecular Structure Analysis
The molecular structure of p-Salicylic acid 4-glucuronide potassium salt involves a salicylic acid moiety bound to glucuronic acid through an ester linkage, forming an acyl glucuronide. This structure is significant because it demonstrates the molecule's ability to undergo rearrangement and form covalent adducts with proteins, as shown in studies involving salicyl acyl glucuronide, a related metabolite (Dickinson et al., 1994).
Chemical Reactions and Properties
p-Salicylic acid 4-glucuronide potassium salt, like other acyl glucuronides, exhibits a propensity for rearrangement and the formation of covalent protein adducts. This reactivity is attributed to the acyl glucuronide's inherent instability and its ability to transfer the acyl group to nucleophiles. These properties suggest a potential mechanism for the covalent attachment of salicylic acid derivatives to tissue macromolecules, adding to the molecule's pharmacological significance (Dickinson et al., 1994).
Physical Properties Analysis
The physical properties of p-Salicylic acid 4-glucuronide potassium salt, such as solubility, stability, and crystalline form, are influenced by its molecular structure and the presence of the potassium ion. Studies on similar potassium salts of carboxylic acids provide insights into their thermal behavior, crystal structure, and hydration levels, which are essential for understanding their behavior in biological systems and their potential pharmaceutical applications (Forbes et al., 1992).
Chemical Properties Analysis
The chemical properties of p-Salicylic acid 4-glucuronide potassium salt are characterized by its reactivity, particularly the ability of acyl glucuronides to undergo rearrangement and form covalent bonds with proteins. This reactivity is a critical aspect of the molecule's biological activity, as it can lead to the modification of biomolecules and potentially impact drug efficacy and toxicity. The stability of acyl glucuronides in various conditions, such as buffer solutions and plasma, is also a vital factor in assessing the compound's pharmacokinetic behavior (Sawamura et al., 2010).
Aplicaciones Científicas De Investigación
Role in Plant Responses and Defense Mechanisms
p-Salicylic acid derivatives, like Salicylic Acid (SA), have shown significant importance in the realm of plant physiology and defense mechanisms. SA is known as an endogenous growth regulator, playing a crucial role in plants' responses to stressful environmental conditions such as salinity and heavy metal toxicity.
- Plant Growth and Stress Responses : SA is pivotal in regulating physiological processes in plants, especially under adverse conditions like soil salinity. Lower concentrations of exogenous SA can enhance photosynthesis, growth, and various physiological and biochemical characteristics of plants. This is particularly notable in salt-stressed environments where SA aids in preventing oxidative damage by detoxifying superoxide radicals produced due to salinity (Joseph, Jini, & Sujatha, 2010).
- Mitigating Heavy Metal Toxicity : SA's role extends to mitigating heavy metal toxicity in plants. Research indicates that appropriate levels of SA can mitigate the damage caused by heavy metals like cadmium (Cd), by modifying reactive oxygen species (ROS) levels in plant tissues. This leads to a series of physiological and genetic adaptive responses, crucial for the plant's survival under such stress conditions (Guo et al., 2019).
Salicylic Acid's Role in Morphogenesis and Plant Development
SA's influence is not limited to stress responses but also extends to the overall morphogenesis and development of plants.
- Influence on Root Growth and Development : Studies reveal SA's significant impact on root morphology under both normal and stress conditions. It's crucial in maintaining the balance between stress responses and morphogenesis during plant development, highlighting the complex interplay between SA and other plant hormones in these processes (Bagautdinova et al., 2022).
Pharmaceutical and Therapeutic Applications
While not directly related to p-Salicylic acid 4-glucuronide potassium salt, it's worth noting the broader implications of salicylic acid derivatives in therapeutic contexts.
- Topical Use and Drug Delivery : Salicylic acid, due to its keratolytic, bacteriostatic, fungicidal, and photoprotective properties, is widely used in dermatological conditions. The bioavailability of salicylic acid varies based on the vehicle used, indicating its versatile applications in medical formulations (Madan & Levitt, 2014).
- Drug-loaded Nanofibers : The potential of salicylic acid in the pharmaceutical sector is further exemplified by its incorporation in drug-loaded porous electrospun nanofibers. This innovative approach enhances the release property of salicylic acid, offering new avenues for effective wound treatment methods (Yaru et al., 2018).
Safety And Hazards
As per the available information, p-Salicylic acid 4-glucuronide potassium salt is intended for research use only and not for human or veterinary use1.
Direcciones Futuras
The future directions of p-Salicylic acid 4-glucuronide potassium salt research could involve further studies on its reactivity, stability, and potential pharmaceutical applications1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propiedades
IUPAC Name |
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2/t7-,8-,9+,10-,13?;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYLOSOAFVPRB-PNVNMENNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12K2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Salicylic acid 4-glucuronide potassium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

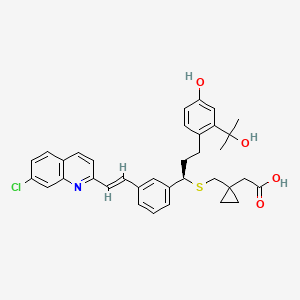
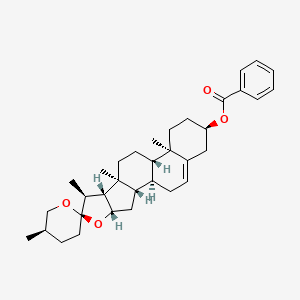
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

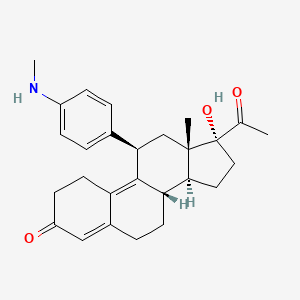


![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

